5-(chloromethyl)-2,4-dimethylthiazole
Overview
Description
5-(Chloromethyl)-2,4-dimethylthiazole is a heterocyclic organic compound that contains a thiazole ring substituted with chloromethyl and dimethyl groups. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of the chloromethyl group makes this compound particularly reactive, allowing it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2,4-dimethylthiazole typically involves the chlorination of 2,4-dimethylthiazole. One common method includes the reaction of 2,4-dimethylthiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the chlorination of 2,4-dimethylthiazole using chlorine gas in the presence of a solvent like dichloromethane. The reaction is conducted at controlled temperatures to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,4-dimethylthiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthiazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-2,4-dimethylthiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2,4-dimethylthiazole involves its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This reactivity is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a thiazole ring.
2-Chloro-5-chloromethylthiazole: Contains an additional chlorine atom on the thiazole ring.
5-(Chloromethyl)furfural: Contains a furan ring instead of a thiazole ring.
Uniqueness
5-(Chloromethyl)-2,4-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of both chloromethyl and dimethyl groups on the thiazole ring allows for a diverse range of chemical modifications and applications .
Properties
IUPAC Name |
5-(chloromethyl)-2,4-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJKKGTZMLWMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567088 | |
Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98134-35-1 | |
Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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